![molecular formula C16H15N3O2 B5299564 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5299564.png)
3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as IPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes by binding to their active sites. This leads to the disruption of essential metabolic pathways, ultimately resulting in the death of the target organism or cell.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can induce various biochemical and physiological effects, including the inhibition of enzyme activity, the disruption of cellular metabolism, and the induction of apoptosis in cancer cells. Additionally, 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its high potency and selectivity against specific enzymes. Additionally, 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Future Directions
There are several potential future directions for research involving 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is the development of novel therapeutic agents based on 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine's inhibitory activity against specific enzymes. Additionally, researchers are exploring the use of 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine in material science, including the development of new polymers and catalysts. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, which could lead to the development of safer and more effective drugs.
Synthesis Methods
The synthesis of 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 3-(3-isopropoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole with a suitable reagent such as phosphorus oxychloride or thionyl chloride. The resulting product is a white crystalline solid that can be purified using various techniques, including recrystallization and column chromatography.
Scientific Research Applications
3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry. Researchers have found that 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine exhibits potent inhibitory activity against various enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, 3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have anticancer, antifungal, and antibacterial properties.
properties
IUPAC Name |
5-(3-propan-2-yloxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11(2)20-14-7-3-5-12(9-14)16-18-15(19-21-16)13-6-4-8-17-10-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIUKEHLNFPGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[3-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine |
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